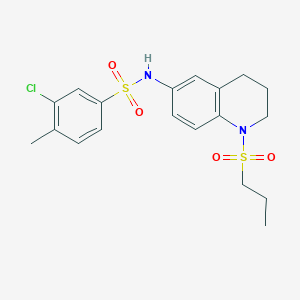

3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-12-16(7-9-19(15)22)21-28(25,26)17-8-6-14(2)18(20)13-17/h6-9,12-13,21H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUQOSPUVRHJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Chlorination and Methylation: The final steps involve the chlorination and methylation of the benzene ring, which can be carried out using reagents like thionyl chloride and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the quinoline ring, leading to various reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Halogenating agents like N-bromosuccinimide for bromination or sodium azide for azidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or partially hydrogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, derivatives of this compound may exhibit activity against various biological targets, making them candidates for drug development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific application. Generally, compounds with similar structures interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Research Implications

- Target Compound : May excel in environments requiring lipophilicity (e.g., blood-brain barrier penetration).

- Compound: Could outperform in solubility-dependent applications (e.g., intravenous formulations) or targets sensitive to electronic effects .

Biological Activity

3-Chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various models, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C21H26ClN3O3S

- Molecular Weight : 433.96 g/mol

- IUPAC Name : this compound

The structural features of this compound include a chloro group and a sulfonamide moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often target the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a crucial component in the immune response and is implicated in various inflammatory diseases. Studies have shown that modifications to the sulfonamide and benzamide moieties can significantly affect the inhibitory potency against the NLRP3 inflammasome.

Inhibition of NLRP3 Inflammasome

Recent studies have established that analogues of sulfonamide compounds can inhibit the NLRP3 inflammasome effectively. For instance, JC124, a related compound, demonstrated an IC50 value of approximately 3.25 μM in inhibiting IL-1β release in macrophages stimulated with lipopolysaccharide (LPS) and ATP . This suggests that this compound may exhibit similar inhibitory properties.

Efficacy in Disease Models

The compound has been evaluated in various disease models:

- Acute Myocardial Infarction (AMI) : In animal models of AMI, related sulfonamide compounds have shown protective effects on cardiac function by limiting infarct size and reducing inflammatory responses .

- Neurodegenerative Diseases : The potential neuroprotective effects against diseases like Alzheimer's have also been explored due to the role of inflammation mediated by the NLRP3 inflammasome .

Case Studies and Research Findings

A series of analogues derived from similar structures have been synthesized and tested for their biological activities. Notably:

| Compound | IC50 (μM) | Target |

|---|---|---|

| JC124 | 0.55 ± 0.091 | NLRP3 Inflammasome |

| JC121 | 0.42 ± 0.080 | NLRP3 Inflammasome |

These findings highlight the importance of specific substituents on the benzamide moiety for enhancing inhibitory potency against the inflammasome .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core followed by sulfonylation. Key steps include:

- Sulfonyl coupling : Reacting 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous DMF at 60–80°C .

- Catalyst optimization : Using DMAP (4-dimethylaminopyridine) to enhance coupling efficiency, as observed in analogous sulfonamide syntheses .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product, confirmed via TLC and HPLC (>95% purity) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzenesulfonamide), tetrahydroquinoline protons (δ 1.5–3.5 ppm for cyclohexene and propylsulfonyl groups), and methyl substituents (δ 2.3–2.5 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and NH stretching (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ at m/z 447.94) and fragmentation patterns matching the sulfonyl and tetrahydroquinoline moieties .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against carbonic anhydrase or cyclooxygenase isoforms (COX-1/COX-2) using fluorometric or spectrophotometric methods (e.g., 4-nitrophenyl acetate hydrolysis for CA inhibition) .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HeLa cell lines at concentrations of 1–100 µM to assess preliminary toxicity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict target binding modes and guide structural optimization?

- Methodological Answer :

- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or CA IX. Key parameters:

- Grid box : Centered on catalytic sites (e.g., COX-2 His90, CA IX Zn²⁺ pocket).

- Scoring : Focus on sulfonamide-SO₂ interactions with Arg residues and chloro-methyl substituent hydrophobicity .

- MD simulations (GROMACS) : Run 100 ns simulations in explicit solvent to assess binding stability (RMSD < 2 Å) and identify flexible regions for modification .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay standardization : Compare results under uniform conditions (e.g., pH 7.4, 37°C) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50) .

- Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., CA IX) to resolve ambiguities in binding modes observed in silico vs. in vitro .

Q. How does modifying the propylsulfonyl or chloro-methyl groups impact potency and selectivity?

- Methodological Answer :

- SAR studies : Synthesize analogs with:

- Varying sulfonyl chains : Ethylsulfonyl (shorter) vs. phenylsulfonyl (bulkier) to probe steric effects .

- Halogen substitution : Replace Cl with F or Br to alter electronic profiles (logP, pKa) .

- Bioisosteric replacement : Substitute methyl with CF3 or OCH3 to enhance metabolic stability .

- Data analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with IC50 values .

Data Contradiction Analysis

Q. Why might enzyme inhibition data vary between recombinant proteins and cell-based assays?

- Methodological Answer :

- Cellular context : Membrane permeability (logD at pH 7.4) and efflux pumps (e.g., P-gp) may reduce intracellular concentrations .

- Off-target effects : Use CRISPR-KO cell lines (e.g., CA IX-null) to isolate target-specific activity .

- Protein purity : Validate recombinant enzyme activity via SDS-PAGE and kinetic assays (e.g., kcat/KM) before inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.